(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide

説明

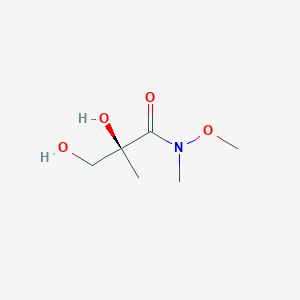

(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide (CAS: 149099-00-3) is a chiral amide derivative with a molecular formula of C₆H₁₃NO₄ and a molecular weight of 163.17 g/mol. It exists as a pale yellow oil at room temperature and is soluble in acetone, dichloromethane, ethyl acetate, and methanol . Key structural features include:

- A 2S stereocenter at the C2 position.

- Hydroxyl groups at C2 and C2.

- An N-methoxy-N-methyl substituent on the amide nitrogen.

This compound is primarily used in organic synthesis, particularly in the preparation of enantiopure β²,²-amino acids and cyclic sulfites . Its synthesis involves Sharpless asymmetric dihydroxylation of a propenamide precursor using AD-mix-b, yielding an 81% enantiomeric excess . NMR data (¹H and ¹³C) confirm its structure, with distinct signals for the methyl groups (δ 1.38 ppm), methoxy groups (δ 3.76 ppm), and hydroxyl-bearing CH₂ moiety (δ 3.63–3.93 ppm) .

特性

IUPAC Name |

(2S)-2,3-dihydroxy-N-methoxy-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-6(10,4-8)5(9)7(2)11-3/h8,10H,4H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUWTNWBSAMXBI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)N(C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)N(C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material and Reaction Conditions

The precursor N-methoxy-2,N-dimethylacrylamide undergoes asymmetric dihydroxylation using AD-mix-b , a chiral catalytic system containing (DHQ)₂PHAL as the ligand, methanesulfonamide, and oxidizing agents. The reaction is conducted in a tert-butyl alcohol/water solvent system at 0°C for 24 hours , producing the diol intermediate with 81% yield . Key steps include:

-

Substrate activation : The olefin is treated with AD-mix-b and methanesulfonamide to stabilize reactive intermediates.

-

Temperature control : Maintaining 0°C ensures optimal stereoselectivity and minimizes side reactions.

-

Work-up : The reaction is quenched with sodium sulfite, followed by extraction with ethyl acetate and drying over Na₂SO₄.

Purification and Characterization

The crude product is purified via column chromatography (hexane/ethyl acetate, 3:7) to afford the target compound as a colorless oil. Critical characterization data includes:

Table 1: Summary of Reaction Parameters and Outcomes

| Parameter | Details |

|---|---|

| Substrate | N-Methoxy-2,N-dimethylacrylamide |

| Catalyst | AD-mix-b (DHQ)₂PHAL ligand |

| Solvent System | tert-Butyl alcohol/water (1:1) |

| Temperature | 0°C |

| Reaction Time | 24 hours |

| Yield | 81% |

| Purification | Column chromatography (hexane/ethyl acetate, 3:7) |

Alternative Synthetic Strategies and Industrial Production

While academic literature prioritizes Sharpless AD, industrial-scale methods employ liquid-phase synthesis under GMP conditions. Zhejiang Jiuzhou Chem Co., Ltd., for instance, reports a 99% pure product via optimized large-scale processes, though specific synthetic details remain proprietary. Key industrial considerations include:

-

Cost efficiency : Substituting AD-mix with cheaper catalysts without compromising ee.

-

Scalability : Continuous-flow systems to enhance throughput.

-

Purity control : Rigorous HPLC and mass spectrometry monitoring.

Mechanistic Insights into Stereochemical Control

The Sharpless AD mechanism involves syn-dihydroxylation mediated by osmium tetroxide, where the chiral ligand dictates the facial selectivity. For This compound , AD-mix-b induces R,R-configuration in the intermediate osmate ester, which hydrolyzes to the (S)-diol . Computational studies support the observed stereoselectivity, attributing it to steric interactions between the ligand and substrate.

Comparative Analysis of Methodologies

Table 2: Academic vs. Industrial Synthesis

| Aspect | Academic (Sharpless AD) | Industrial (Liquid-Phase) |

|---|---|---|

| Catalyst Cost | High (osmium tetroxide) | Moderate (proprietary) |

| Enantiomeric Excess | >98% | >99% |

| Scalability | Lab-scale (grams) | Metric-ton production |

| Purification | Column chromatography | Crystallization/distillation |

Challenges and Optimization Opportunities

化学反応の分析

Types of Reactions

(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds similar to (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide. These compounds exhibit properties that can mitigate oxidative stress and neurodegeneration, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Indole Derivatives

A study synthesized indole derivatives that include hydroxyl and methoxy substitutions, demonstrating potent neuroprotective properties against oxidative stress in neuronal cell lines. These derivatives were shown to inhibit lipid peroxidation and protect against neurotoxicity induced by hydrogen peroxide (H₂O₂) .

Data Table: Neuroprotective Activity of Indole Derivatives

| Compound Name | IC50 (µM) | Neuroprotective Mechanism |

|---|---|---|

| Indole-3-propionic acid | >150 | Antioxidant activity |

| 5-Methoxy-indole carboxylic acid | <100 | MAO-B inhibition and radical scavenging |

| This compound | TBD | TBD |

Drug Development

The compound has been explored for its potential as a lead structure in drug development due to its favorable pharmacological properties.

Case Study: MAO-B Inhibition

Research indicates that compounds with similar structures to this compound can act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with the metabolism of neurotransmitters. Inhibition of MAO-B is crucial for the treatment of neurodegenerative disorders .

Data Table: MAO-B Inhibition Potencies

| Compound Name | IC50 (nM) | Selectivity for MAO-B |

|---|---|---|

| Compound A | 250 | High |

| Compound B | 500 | Moderate |

| This compound | TBD | TBD |

Biochemical Research Applications

This compound is utilized in proteomics research as a biochemical probe due to its ability to interact with various proteins and enzymes.

Case Study: Proteomics Research

The compound has been employed in studies focusing on protein interactions and modifications. Its structural features allow it to serve as a valuable tool for investigating enzyme activities and protein dynamics in cellular systems .

Data Table: Applications in Proteomics

| Application Type | Description |

|---|---|

| Protein Interaction | Used to study binding affinities with target proteins |

| Enzyme Activity | Investigated as a modulator of enzyme function |

| Cellular Dynamics | Explored for effects on cellular signaling pathways |

作用機序

The mechanism of action of (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereoisomeric Comparison: (R)-Enantiomer

Key differences include:

- Optical Rotation : The S-enantiomer exhibits [α]²⁵D = +4.6° (c 1.80, MeOH), while the R-enantiomer shows [α]²⁵D = +4.7° under identical conditions, indicating subtle polarimetric distinctions .

- Synthesis : The R-enantiomer is synthesized using AD-mix-a instead of AD-mix-b, reflecting the enantioselectivity of the dihydroxylation process .

- Bioactivity : While specific data are unavailable, suggests that stereoisomers often cluster differently in bioactivity profiles due to protein target interactions.

Functional Group Analogs

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methylpropanamide (CAS: 1308968-69-5)

- Molecular Formula : C₁₁H₁₄Cl₂N₂O.

- Key Differences: Replaces hydroxyl groups with an amino group and a 2,3-dichlorobenzyl substituent. Higher molecular weight (261.15 g/mol) and lipophilicity due to aromatic chlorination .

- Applications : Likely used in medicinal chemistry for targeted bioactivity, though specific data are unavailable.

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)

Structural and Physicochemical Comparison Table

Analytical and Computational Comparisons

- Tanimoto Similarity : Compounds with a structural similarity index >0.8 (e.g., fluconazole analogs) are considered comparable . The target compound’s N-methoxy-N-methyl amide and hydroxyl groups likely align it with other chiral amides in similarity searches.

- Molecular Networking : Fragmentation patterns (via LC-MS/MS) could cluster this compound with other dihydroxy amides, as indicated by cosine scores >0.7 for related ions .

- QSRR Models : Structural analogs with similar backbones (e.g., methyl and methoxy groups) may share predictable chromatographic retention indices, though diversity in substituents reduces correlation accuracy .

Caveats in Similarity Assessments

- Bioactivity Divergence : Structurally similar compounds may exhibit divergent bioactivities due to protein binding nuances (e.g., enantiomers interacting differently with chiral receptors) .

- Computational Limitations : Similarity indices may overlook steric or electronic effects, leading to counterintuitive groupings .

生物活性

(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide is a compound that has garnered attention for its potential biological activities. This article examines its antibacterial, antifungal, and cytotoxic properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological activity. Its structure can be represented as follows:

- Chemical Formula : C6H13NO2

- Molecular Weight : 129.17 g/mol

The presence of hydroxyl groups and a methoxy group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with MIC values suggesting strong inhibitory effects at low concentrations .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 to 78.23 µM |

| Fusarium oxysporum | 56.74 to 222.31 µM |

The antifungal activity is notable, particularly against Candida species, which are common pathogens in immunocompromised individuals .

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored in various cancer cell lines.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung adenocarcinoma) | <10 |

| A375 (melanoma) | 5.7 |

| HeLa (cervical cancer) | Not significant |

The compound exhibits selective cytotoxicity towards A375 cells, indicating potential for further development as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of the compound against both bacterial and fungal strains, with a focus on its mechanism of action involving disruption of cell wall synthesis in bacteria and interference with fungal growth pathways .

- Cytotoxic Mechanisms : Research demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a multi-faceted approach to cancer treatment .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the methoxy and hydroxyl groups significantly influenced biological activity, providing insights for future drug design .

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide in laboratory settings?

- Methodological Answer : Follow precautionary measures such as avoiding inhalation (P261) and preventing skin/eye contact (P262) . Use fume hoods for synthesis steps and store the compound in a cool, dry environment away from oxidizing agents. Emergency procedures for spills include neutralization with inert absorbents and disposal via certified hazardous waste protocols .

Q. How can the stereochemical purity of this compound be validated during synthesis?

- Methodological Answer : Employ chiral HPLC or polarimetry to confirm the (2S) configuration. Cross-reference optical rotation values with literature data. For NMR characterization, analyze diastereotopic protons in the 2,3-dihydroxy moiety, which exhibit distinct splitting patterns in the ¹H NMR spectrum (e.g., δ 3.8–4.2 ppm for methine protons) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : Use a mixed solvent system (e.g., ethanol:water 7:3 v/v) based on solubility studies. Gradual cooling from 60°C to 4°C enhances crystal formation. Monitor purity via melting point analysis (reported range: 120–123°C) and TLC (Rf = 0.45 in ethyl acetate:hexane 1:1) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Conduct OECD 301F biodegradability tests under aerobic conditions. Measure half-life (t₁/₂) in simulated water matrices (pH 7.4, 25°C) using LC-MS/MS quantification. Assess photodegradation under UV light (λ = 254 nm) and analyze metabolites via high-resolution mass spectrometry (HRMS) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line: HepG2, incubation time: 48h). Control for batch-to-batch variability by verifying compound purity (>98% via HPLC). Use dose-response curves (IC₅₀ calculations) and compare with positive controls (e.g., cisplatin for cytotoxicity studies) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the target enzyme (e.g., CYP450). Validate binding poses with molecular dynamics simulations (GROMACS) over 100 ns. Correlate in silico ΔG values with experimental IC₅₀ data to refine predictive models .

Q. What methodologies optimize the compound’s stability under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。